molecular formula C10H16 B14523530 1,2,4,5,6,7,8,8a-Octahydroazulene CAS No. 62548-00-9

1,2,4,5,6,7,8,8a-Octahydroazulene

Cat. No.: B14523530
CAS No.: 62548-00-9
M. Wt: 136.23 g/mol
InChI Key: DXDINJQVDBAFQJ-UHFFFAOYSA-N
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Description

1,2,4,5,6,7,8,8a-Octahydroazulene is a saturated derivative of azulene, a well-known aromatic hydrocarbon distinguished from its isomer naphthalene by a pronounced dipole moment and a deep blue color . This specific octahydro derivative presents a partially or fully hydrogenated core structure, which alters the compound's aromaticity and reactivity, making it a valuable intermediate in organic synthesis and materials science research . Researchers utilize this hydrogenated azulene scaffold as a key building block for synthesizing more complex sesquiterpenoids and for studying the properties of non-benzenoid aromatic systems . While the parent compound azulene is noted for violating Kasha's rule by exhibiting fluorescence from an upper-excited state (S2 → S0) , the properties of this hydrogenated form are primed for further investigation. The core azulene structure is found in natural derivatives such as guaiazulene (1,4-dimethyl-7-isopropylazulene), which has been extensively studied for its anti-inflammatory and antioxidant mechanisms . Guaiazulene, for instance, is reported to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, and to modulate the activity of cyclooxygenase-2 (COX-2), thereby reducing the synthesis of pro-inflammatory prostaglandins . Its antioxidant activity helps neutralize reactive oxygen species (ROS), reducing oxidative stress, and it may also contribute to membrane stabilization . As such, this compound serves as a foundational structure for researchers in medicinal chemistry exploring structure-activity relationships and developing novel therapeutic agents. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5,6,7,8,8a-octahydroazulene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-2-5-9-7-4-8-10(9)6-3-1/h7,10H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDINJQVDBAFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCC=C2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516675
Record name 1,2,4,5,6,7,8,8a-Octahydroazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62548-00-9
Record name 1,2,4,5,6,7,8,8a-Octahydroazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the 1,2,4,5,6,7,8,8a Octahydroazulene Core and Its Derivatives

Strategies for the De Novo Construction of the Octahydroazulene Ring System

The formation of the fused five- and seven-membered rings of the octahydroazulene skeleton from acyclic or simpler cyclic precursors is a key challenge. Chemists have devised numerous strategies, broadly categorized into annulation and cycloaddition protocols, as well as multi-component and tandem sequences.

Annelation and Cycloaddition Protocols for Bicyclo[5.3.0]decane Formation

Ring-forming reactions, particularly those that build the seven-membered ring onto a pre-existing five-membered ring or form both rings concurrently, are fundamental to hydroazulene synthesis. These include pericyclic reactions and metal-catalyzed carbocyclizations.

The Nazarov cyclization, an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone, is a powerful method for constructing cyclopentenone rings. Modern variations of this reaction have enabled the stereoselective creation of the bicyclo[5.3.0]decane skeleton. researchgate.net The reaction typically proceeds through the coordination of a Lewis acid to the carbonyl group, generating a pentadienyl cation which undergoes a conrotatory ring closure. mdpi.com Subsequent elimination and tautomerization yield the cyclopentenone product.

A key application is the diastereoselective Nazarov cyclization for the stereocontrolled construction of the bicyclo[5.3.0]decane framework, which has been applied in the formal synthesis of guaiane (B1240927) sesquiterpenoids like (−)-englerin A. researchgate.net Furthermore, enantioselective versions have been developed using chiral catalysts, allowing for the synthesis of optically active hydroazulenes. These asymmetric variants often employ chiral Lewis acids or Brønsted acids to control the stereochemical outcome of the cyclization.

Table 1: Key Features of Nazarov Cyclizations in Hydroazulene Synthesis

Reaction TypeKey SubstrateCatalyst/PromoterKey TransformationStereochemical Control
Classical NazarovDivinyl KetoneLewis Acid (e.g., FeCl₃, BF₃·OEt₂) or Brønsted Acid4π-ElectrocyclizationTorquoselective (conrotatory)
Diastereoselective NazarovChiral Divinyl KetoneLewis AcidCyclization to form bicyclo[5.3.0]decaneSubstrate-controlled diastereoselectivity researchgate.net
Enantioselective NazarovAchiral Divinyl KetoneChiral Lewis/Brønsted Acid CatalystAsymmetric 4π-electrocyclizationCatalyst-controlled enantioselectivity

Rhodium catalysts have proven exceptionally versatile in constructing the bicyclo[5.3.0]decane core through various carbocyclization reactions. These methods often involve the intramolecular reaction of specifically designed substrates containing multiple unsaturation points.

A prominent strategy is the rhodium-catalyzed intramolecular [5+2] cycloaddition. In one approach, 3-acyloxy-1,4-enynes react with tethered alkynes to rapidly assemble the bicyclo[5.3.0]decane skeleton in a stereospecific manner. nih.gov This reaction demonstrates excellent chirality transfer from the starting material to the bicyclic product. Another well-established method, developed by the Wender group, utilizes the intramolecular [5+2] cycloaddition of vinylcyclopropanes (VCPs) with tethered alkynes, alkenes, or allenes. nih.govpku.edu.cn This approach has been rendered enantioselective through the use of chiral ligands like BINAP. nih.gov

Other rhodium-catalyzed carbocyclizations include [(3+2)+2] and (5+1) pathways, which also provide access to the fused 5,7-bicyclic system, highlighting the adaptability of rhodium catalysis in complex ring construction. nih.gov

Table 2: Overview of Rhodium-Catalyzed Carbocyclizations for Bicyclo[5.3.0]decane Synthesis

Reaction TypeKey SubstratesCatalyst System (Typical)Key FeatureReference
Intramolecular [5+2] CycloadditionVinylcyclopropane and a tethered alkyne/alkene/allene[Rh(CO)₂Cl]₂Forms cis-fused 5,7 bicyclic systems. nih.govpku.edu.cn
Intramolecular [5+2] Cycloaddition3-Acyloxy-1,4-enyne and a tethered alkyneRh(I) complexHigh stereospecificity and chirality transfer. nih.gov
Asymmetric [5+2] CycloadditionVinylcyclopropane and a tethered π-systemRh(I) with chiral ligands (e.g., BINAP)Enantioselective formation of the hydroazulene core. nih.gov

Photochemistry offers unique pathways for the synthesis and rearrangement of complex molecular architectures, including the hydroazulene skeleton. These reactions often proceed through high-energy intermediates, enabling transformations that are difficult to achieve under thermal conditions.

One effective photochemical route involves a two-carbon ring expansion. This process starts with a formal [2+2] cycloaddition between derivatives of bicyclo[3.3.0]octan-2-one (such as enamines or silyl (B83357) enol ethers) and an activated alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form a condensed cyclobutene (B1205218). nih.govacs.org Subsequent photochemical, thermal, or base-induced fragmentation of this cyclobutene moiety leads to the formation of polyfunctionalized bicyclo[5.3.0]decane systems in high yields. nih.govacs.org

Another approach is the direct irradiation of β,γ-unsaturated ketones. For instance, the direct photolysis of 2-methyl-2-(cyclopent-1-enyl)cyclopentanone results in a rearrangement to form a hydroazulene derivative. rsc.orgrsc.org This contrasts with the sensitized irradiation of the same substrate, which yields a tricyclic ketone, highlighting the control offered by different photochemical conditions. rsc.orgrsc.org A further example is the photocycloaddition of 2-cyclopenten-1-one (B42074) with 1-acetoxy-2-carbomethoxycyclopentene, which produces a photoadduct that can be subsequently transformed into a functionalized hydroazulene. tandfonline.com

Multi-Component and Tandem Reaction Sequences

Tandem (or cascade) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, provide a highly efficient means to rapidly build molecular complexity. youtube.com These sequences are advantageous as they reduce the number of synthetic steps and purification procedures. youtube.com

Several tandem strategies have been developed for the synthesis of the bicyclo[5.3.0]decane core. A notable example is a MeLi-catalyzed tandem 5-exo-dig cyclization/Claisen rearrangement sequence starting from substituted 4-alkyn-1-ols, which rapidly assembles the guaiane bicyclic system. researchgate.net Radical cyclizations have also been employed; for instance, a sequence initiated by the triphenylstannyl radical adding to an alkyne can trigger a series of cyclization and ring-expansion steps to form the hydroazulene core. stackexchange.com Tandem reactions can also be combined with other powerful transformations, such as the pairing of a hydroformylation with an aldol (B89426) condensation, to create functionalized cyclic structures. nih.gov These strategies showcase the power of designing a single starting material to undergo a programmed sequence of reactions to yield a complex target scaffold. nih.gov

Chemical Transformations and Functionalization of Pre-existing Hydroazulene Scaffolds

Once the core bicyclo[5.3.0]decane skeleton is constructed, subsequent chemical transformations are often necessary to install the required functional groups and stereocenters found in natural products or their analogues. This process, known as derivatization, involves modifying the compound's functional groups to alter its chemical properties or to build further complexity. youtube.com

A unified synthetic approach to daucane and sphenolobane-type terpenoids illustrates this principle. Starting from a key bicyclic enone intermediate possessing the hydroazulene core, various functionalizations can be performed. nih.gov For example, the C(13) carbon atom characteristic of these families can be installed via olefination reactions, such as the Wittig reaction or by using molybdenum alkylidenes, followed by hydrogenation. nih.gov The strategic derivatization of this central intermediate allows for divergent syntheses, providing access to different natural product skeletons from a common precursor. This highlights the importance of not only constructing the core scaffold but also developing methods for its selective late-stage functionalization. nih.gov

Synthesis and Modification of Rupestonic Acid Derivatives

Rupestonic acid, a sesquiterpene naturally occurring in plants such as Artemisia rupestris L., serves as a valuable starting scaffold for the synthesis of novel derivatives. researchgate.netmedchemexpress.com Although itself a cadinane-type sesquiterpene, the methodologies applied to its modification are instructive for the broader class of bicyclic sesquiterpenoids, including the guaiane core of octahydroazulenes. Research has focused on modifying its carboxylic acid group and cyclopentanone (B42830) ring to generate compounds with enhanced biological profiles.

Key synthetic modifications of rupestonic acid involve esterification and the formation of complexes. For instance, rupestonic acid has been used as a starting material to synthesize ester and complex derivatives with L-ephedrine. researchgate.net These reactions target the carboxylic acid moiety to create new molecular entities. The structures of the resulting rupestonic acid L-ephedrine ester (A) and rupestonic acid L-ephedrine complex (B) were confirmed using 1H NMR and 13C NMR spectroscopy. researchgate.net

Another significant strategy employed for the derivatization of rupestonic acid is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This approach has been used to create a variety of triazole derivatives from the rupestonic acid scaffold, demonstrating its versatility for generating structurally diverse compound libraries. researchgate.net

Table 1: Synthetic Derivatives of Rupestonic Acid

Starting MaterialReagent/MethodDerivative TypeResearch Focus
Rupestonic AcidL-ephedrineEster (A) and Complex (B)Synthesis and characterization of novel anti-influenza agents. researchgate.net
Rupestonic AcidAzides/Alkynes (via CuAAC)Triazole DerivativesApplication of click chemistry to modify natural products for therapeutic potential. researchgate.net

Strategies for the Derivatization of Guaiane-type Sesquiterpenoids

Guaiane-type sesquiterpenoids, which feature the 1,2,4,5,6,7,8,8a-octahydroazulene core, are widely distributed in nature, particularly in plants and marine organisms. nih.govnih.gov Derivatization strategies for these compounds aim to enhance their therapeutic properties, improve analytical detection, or explore structure-activity relationships.

One approach involves the isolation and characterization of naturally derivatized guaianes. For example, a phytochemical investigation of the gorgonian Echinogorgia flora led to the isolation of echinoflorine, a novel dimethylamino-substituted guaipyridine alkaloid, alongside new guaiane sesquiterpene lactones. nih.gov This highlights how nature itself produces a diverse array of derivatized octahydroazulene structures.

Synthetic derivatization is a powerful tool for modifying the bioactivity of guaianolide sesquiterpene lactones (GSLs). A key strategy involves the Michael addition of nucleophiles to the α-methylene-γ-lactone moiety, a characteristic feature of many GSLs. For example, the dimethylamino Michael adduct of micheliolide (B1676576) (DMAMCL) was synthesized to function as a prodrug. nih.gov This derivative was designed to slowly release the active parent compound, micheliolide, in vivo, leading to improved therapeutic efficacy in preclinical models of acute myelogenous leukemia. nih.gov

For analytical purposes, derivatization can be employed to enhance the sensitivity of detection in techniques like High-Performance Liquid Chromatography (HPLC). A thiol-containing reagent, 9-thiomethylanthracene, has been used to derivatize sesquiterpene lactones. The reagent reacts via a Michael-type addition with the α-methylenebutyrolactone group, thereby increasing detection sensitivity into the nanogram range. researchgate.net

Table 2: Derivatization Strategies for Guaiane-type Sesquiterpenoids

Compound ClassStrategyReagent/MethodPurpose
Guaiane SesquiterpenesNatural Product IsolationIsolation from Echinogorgia floraDiscovery of novel, naturally occurring derivatives (e.g., echinoflorine). nih.gov
Guaianolide Sesquiterpene Lactones (GSLs)Prodrug SynthesisDimethylamine (Michael Addition)To create a derivative (DMAMCL) with improved in vivo stability and therapeutic efficacy. nih.gov
Sesquiterpene LactonesAnalytical Derivatization9-thiomethylanthraceneTo enhance detection sensitivity in HPLC analysis. researchgate.net

Green Chemistry and Sustainable Synthesis Approaches for Octahydroazulenes

The principles of green chemistry are increasingly being applied to the synthesis of complex natural products like sesquiterpenoids to reduce environmental impact and improve sustainability. These approaches focus on using biological systems, renewable feedstocks, and environmentally benign processes.

Biosynthesis in plants and microbes represents nature's own sustainable method for producing sesquiterpenoids. nih.govscielo.br These pathways start from simple, universal precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) and employ a suite of specialized enzymes, such as terpene synthases, to construct the complex cyclic skeletons of compounds like octahydroazulene. nih.govscielo.br For instance, research into the wild tomato Solanum habrochaites identified a specific terpene synthase (SBS) that, when combined with the enzyme zFPS, yields a mixture of sesquiterpene olefins. nih.gov Understanding these natural synthetic pathways provides a blueprint for developing cell-based factories or chemoenzymatic processes for the sustainable production of specific sesquiterpenoid targets. These biological methods operate under mild conditions, typically in water, and exhibit high selectivity, aligning perfectly with the goals of green chemistry.

Stereochemical Investigations of 1,2,4,5,6,7,8,8a Octahydroazulene Systems

Conformational Analysis and Dynamics of Octahydroazulene Ring Systems

The fusion of a five-membered ring with a seven-membered ring in the octahydroazulene core gives rise to a complex conformational landscape. The molecule can exist as either cis- or trans-fused diastereomers, each with a multitude of possible conformations for the flexible seven-membered ring.

Determination of Energetically Preferred Conformations

Computational studies, particularly those employing density functional theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), have been instrumental in elucidating the relative stabilities of the various conformers of the fully saturated parent perhydroazulenes. These studies provide a strong foundation for understanding the conformational preferences of the closely related 1,2,4,5,6,7,8,8a-octahydroazulene system.

A comprehensive conformational analysis of the parent cis- and trans-perhydroazulenes has revealed that the cis-fused isomer is energetically favored over the trans-fused isomer by approximately 0.7 kcal/mol. acs.org This preference is attributed to a combination of steric and torsional strains present in the trans isomer. acs.org

For the cis-perhydroazulene, a single predominant conformer is observed. acs.org In contrast, the trans-perhydroazulene can adopt several energetically close-lying conformations, with the seven-membered ring typically adopting a twist-chair (TC) conformation. acs.org The inclusion of dispersion corrections in the computational models has been shown to lower the relative energies between the conformers of the cis-isomer. acs.org

IsomerComputational MethodRelative Energy (kcal/mol)Predominant Conformation of Seven-Membered Ring
cis-PerhydroazuleneCCSD(T)/cc-pVTZ//MP2/cc-pVTZ0.0Chair (C)
trans-PerhydroazuleneCCSD(T)/cc-pVTZ//MP2/cc-pVTZ+0.7Twist-Chair (TC)

Table 1: Calculated relative energies of the most stable conformers of cis- and trans-perhydroazulene. Data sourced from Saito, F. et al. (2020). acs.org

Interconversion Pathways and Energy Barriers in Hydroazulene Ring Flipping

The flexible nature of the seven-membered ring in the octahydroazulene system allows for conformational interconversions, often referred to as ring flipping. These dynamic processes involve the molecule passing through higher-energy transition states. The energy barriers associated with these interconversions determine the rate at which the conformations exchange at a given temperature. While specific energy barriers for the parent this compound have not been extensively reported, the principles of conformational analysis suggest that these barriers are within a range that allows for dynamic behavior at or near room temperature. The study of these dynamic processes is crucial for understanding the reactivity and spectroscopic properties of these molecules.

Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy is a powerful technique for investigating molecular processes that involve the reversible interchange of atoms between different magnetic environments, such as conformational changes. libretexts.org By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of exchange and the corresponding activation energy barriers for the conformational interconversions.

In the context of this compound, at low temperatures where the ring flipping is slow on the NMR timescale, distinct signals would be observed for the different conformers. As the temperature is increased, the rate of interconversion increases. This leads to a broadening of the NMR signals, followed by their coalescence into a single, time-averaged signal at higher temperatures where the exchange is fast. By analyzing the line shapes of the signals at different temperatures, the kinetic parameters of the ring flipping process can be extracted. Two-dimensional exchange spectroscopy (EXSY) can also be employed to identify exchanging sites and quantify the dynamics of these processes. libretexts.org

In addition to D-NMR, other techniques can be employed to study the dynamic stereochemistry of chiral molecules like derivatives of this compound. Dynamic High-Performance Liquid Chromatography (Dynamic HPLC) on a chiral stationary phase is a particularly useful method for investigating stereoinversion processes that occur on the timescale of the chromatographic separation. nih.gov

If the interconversion between enantiomeric or diastereomeric conformers is slow, two separate peaks will be observed. However, if the interconversion rate is comparable to the separation time, a characteristic peak broadening and plateau formation between the peaks of the two stereoisomers will be observed. By simulating the experimental chromatograms, it is possible to extract the kinetic parameters for the on-column interconversion. nih.gov This technique is complementary to D-NMR and can be applied over a wide range of temperatures. nih.gov

Elucidation of Absolute and Relative Stereochemistry in this compound Derivatives

The presence of multiple stereocenters in substituted 1,2,4,5,6,7,8,8a-octahydroazulenes necessitates robust methods for controlling and determining their absolute and relative stereochemistry.

Chiral Auxiliaries and Asymmetric Synthesis for Stereocontrol

Asymmetric synthesis, often employing chiral auxiliaries, is a powerful strategy for controlling the stereochemical outcome of chemical reactions. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselective formation of new stereocenters. nih.gov After the desired transformation, the auxiliary can be removed and ideally recycled. nih.gov

In the context of synthesizing enantiomerically enriched this compound derivatives, a chiral auxiliary could be attached to a precursor molecule. The steric and electronic properties of the auxiliary would then influence the facial selectivity of subsequent reactions, such as alkylations, aldol (B89426) reactions, or cycloadditions, leading to the formation of one diastereomer in preference to others.

Commonly used chiral auxiliaries that could be adapted for the synthesis of octahydroazulene derivatives include:

Evans' oxazolidinones: These are widely used for stereoselective alkylations and aldol reactions. numberanalytics.com

Camphorsultams (Oppolzer's sultams): These are effective in a variety of reactions, including Michael additions. nih.gov

SAMP/RAMP hydrazines (Enders' reagents): These are particularly useful for the asymmetric alkylation of ketones and aldehydes.

The choice of chiral auxiliary and reaction conditions is crucial for achieving high levels of stereocontrol. The diastereomeric products formed can then be separated, and subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched octahydroazulene derivative.

Chiral AuxiliaryTypical Application
Evans' OxazolidinonesAsymmetric Aldol Reactions, Asymmetric Alkylations
CamphorsultamsAsymmetric Michael Additions, Asymmetric Diels-Alder Reactions
SAMP/RAMP HydrazinesAsymmetric Alkylation of Carbonyl Compounds

Table 2: Examples of common chiral auxiliaries and their applications in asymmetric synthesis.

Atropisomerism and Axial Chirality in Substituted Octahydroazulenes

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, leading to the existence of stable, separable conformers. This phenomenon gives rise to axial chirality in molecules that may not possess a traditional stereocenter. While the core this compound skeleton is not inherently atropisomeric, the introduction of bulky substituents can, in principle, restrict rotation around specific bonds, leading to the potential for observable atropisomerism.

The bicyclo[5.3.0]decane framework of octahydroazulene, consisting of a fused five- and seven-membered ring, presents several single bonds where restricted rotation could occur upon appropriate substitution. The most likely candidate for such restricted rotation would be the bond connecting a substituent to the octahydroazulene core, or a bond within a substituent itself. For atropisomerism to be observed, the rotational barrier must be high enough to allow for the isolation of the individual atropisomers at room temperature, typically with a half-life of 1000 seconds or more, which corresponds to a free energy of activation (ΔG‡) of approximately 23 kcal/mol.

While specific studies on atropisomerism in this compound are not prevalent in the literature, the principles of atropisomerism observed in other systems, such as biaryls and other substituted cyclic compounds, can be applied. nsf.govacademie-sciences.fr The key factors influencing the rotational barrier and the stability of atropisomers are the steric bulk of the substituents and the length of the bond around which rotation occurs.

For instance, consider a hypothetical 1-aryl-1,2,4,5,6,7,8,8a-octahydroazulene. The rotation around the C1-C(aryl) bond could be significantly hindered if the aryl group bears bulky ortho substituents. The interaction of these substituents with the hydrogen atoms or other groups on the octahydroazulene ring, particularly at the C2 and C8a positions, could create a substantial energy barrier to rotation.

The classification of atropisomers is based on their rotational energy barriers, as detailed in the table below. academie-sciences.fr

Atropisomer ClassRotational Energy Barrier (kcal/mol)Interconversion Half-life at Room Temperature
Class 1< 20Rapidly interconverting
Class 220 - 30Separable but may racemize on heating
Class 3> 30Stable at room temperature

This table outlines the general classification of atropisomers based on their rotational energy barriers and stability at room temperature.

In the context of synthetic chemistry, the concept of dynamic kinetic asymmetric transformation (DyKAT) has been explored in systems containing the bicyclo[5.3.0]decane core. nsf.gov This process takes advantage of the rapid scrambling of axial chirality in a starting material, such as an allene, which is then selectively converted into a single enantiomer of the product. While this demonstrates the presence of axial chirality in intermediates, it does not necessarily imply the existence of stable atropisomers in the final octahydroazulene product.

Further computational and experimental studies on specifically substituted this compound derivatives are required to definitively establish the existence and characteristics of atropisomerism and axial chirality in this class of compounds.

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects are the interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. These effects play a crucial role in determining the conformational preferences of cyclic and polycyclic systems, including this compound. wikipedia.orgulaval.ca The bicyclo[5.3.0]decane skeleton of octahydroazulene is a flexible system with multiple possible conformations for both the five-membered and seven-membered rings.

Stereoelectronic effects, such as hyperconjugation and gauche interactions, are key determinants of the most stable conformation. Hyperconjugation involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. For example, a C-H or C-C bonding orbital can donate electron density into an adjacent anti-bonding σ* orbital. The strength of this interaction is highly dependent on the dihedral angle between the orbitals, with an anti-periplanar arrangement (180°) being optimal.

In this compound, stereoelectronic effects will influence the orientation of substituents and the puckering of the rings. For instance, a substituent on the ring will preferentially adopt a conformation that maximizes stabilizing hyperconjugative interactions with the ring's C-C bonds and minimizes destabilizing steric interactions.

The table below summarizes some key stereoelectronic interactions and their likely influence on the conformation of substituted octahydroazulenes.

Stereoelectronic EffectDescriptionInfluence on Octahydroazulene Conformation
Hyperconjugation (σ → σ)Donation of electron density from a C-H or C-C bonding orbital to an adjacent anti-bonding σ orbital.Stabilizes conformations where bonds are anti-periplanar to each other, influencing ring puckering and substituent orientation.
Gauche Effect The tendency for a molecule to adopt a conformation with a 60° dihedral angle between adjacent electronegative substituents.In appropriately substituted octahydroazulenes, this could favor specific puckered conformations of the seven-membered ring.
Anomeric Effect The tendency of a heteroatomic substituent at a carbon adjacent to another heteroatom in a ring to prefer the axial position.While not directly applicable to the parent hydrocarbon, this effect would be significant in heteroatom-substituted octahydroazulene derivatives.
1,3-Diaxial Interactions Steric repulsion between two axial substituents on a six-membered ring.Although octahydroazulene has a seven-membered ring, analogous flagpole interactions in boat-like conformations will be destabilizing and influence the conformational equilibrium.

This table details common stereoelectronic effects and their potential impact on the conformational preferences of the this compound system.

The conformational preferences of the octahydroazulene system are also critical in determining its reactivity. The accessibility of reactive sites and the stereochemical outcome of reactions are often dictated by the predominant ground-state conformation and the stereoelectronic stabilization of transition states. For example, the approach of a reagent to one of the rings may be sterically hindered or electronically favored depending on the molecule's three-dimensional shape.

Detailed computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in mapping the potential energy surface of this compound and its derivatives. nih.gov Such studies could provide quantitative insights into the relative energies of different conformers and the energy barriers for interconversion, thereby elucidating the precise role of stereoelectronic effects in governing the conformational landscape of this important bicyclic system.

Advanced Spectroscopic and Structural Characterization of 1,2,4,5,6,7,8,8a Octahydroazulene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of octahydroazulene derivatives, providing unparalleled insight into connectivity, spatial proximity of atoms, and conformational preferences.

High-Resolution 1D and 2D NMR Techniques for Connectivity and Proximity

The unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of octahydroazulene systems is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are instrumental in this process. youtube.comresearchgate.netyoutube.comsdsu.edu

COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are scalar-coupled to each other, typically through two or three bonds. youtube.comsdsu.edu This information is crucial for tracing out the carbon backbone of the molecule. For instance, a cross-peak in a COSY spectrum between two proton signals indicates that these protons are neighbors in the molecular structure. youtube.com

HSQC and HMQC experiments correlate the chemical shifts of protons directly bonded to carbon atoms. researchgate.netyoutube.comsdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals. The combination of COSY and HSQC/HMQC data provides a powerful tool for mapping out the complete covalent framework of the octahydroazulene molecule. researchgate.net

A detailed NMR spectroscopic characterization of a 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile derivative, a related compound, has been reported, where all proton and carbon signals were successfully assigned using 2D-NMR spectroscopy. researchgate.net

Quantitative Analysis of Conformational Populations via Coupling Constants

The magnitude of three-bond proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. wikipedia.orgmiamioh.edu This principle is a powerful tool for the conformational analysis of the flexible seven-membered ring in the octahydroazulene skeleton.

By measuring the vicinal coupling constants from a high-resolution ¹H NMR spectrum, it is possible to estimate the dihedral angles between adjacent protons. miamioh.eduweizmann.ac.ilorganicchemistrydata.org This, in turn, provides quantitative information about the preferred conformation or the equilibrium between different conformations of the molecule in solution. For molecules that exist as a mixture of conformers, the observed coupling constant is a population-weighted average of the coupling constants for each individual conformer. miamioh.edu Therefore, a detailed analysis of coupling constants can yield valuable insights into the conformational dynamics of 1,2,4,5,6,7,8,8a-octahydroazulene derivatives. wikipedia.orgubc.ca

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of this compound compounds. chemeo.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places.

This high precision allows for the unambiguous determination of the elemental composition of a molecule. For example, for a derivative of octahydroazulene, such as 1,2,3,5,6,7,8,8a-octahydro-1,4-dimethyl-7-(1-methylethenyl)azulene, HRMS can confirm the molecular formula C₁₅H₂₄ by providing a highly accurate mass measurement that distinguishes it from other possible formulas with the same nominal mass. nist.govnist.govnist.gov This information is fundamental for confirming the identity of a newly synthesized or isolated octahydroazulene derivative. chemeo.comnih.gov

Chiroptical Spectroscopy for Absolute Configuration Determination and Conformational Insights

Chiroptical techniques are indispensable for characterizing the stereochemical properties of chiral this compound compounds, which possess non-superimposable mirror images.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Signatures

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the absolute configuration and the conformation of the molecule. encyclopedia.pub For chiral octahydroazulene derivatives, the ECD spectrum serves as a unique fingerprint of its three-dimensional structure. nih.govrsc.org

The sign and intensity of the Cotton effects in the ECD spectrum can be correlated to the spatial arrangement of chromophores within the molecule. nih.gov In cases where multiple chromophores are present, their electronic transitions can couple, leading to characteristic exciton-coupled ECD signals. The sign of this couplet can be used to determine the absolute configuration of the molecule. nih.gov Computational methods, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra of different stereoisomers, and comparison with the experimental spectrum allows for the assignment of the absolute configuration of the octahydroazulene derivative. nih.govfaccts.de

Optical Rotatory Dispersion (ORD) for Chirality Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While closely related to ECD, ORD provides complementary information about the chirality of a molecule. The ORD curve of a chiral compound will show a plain curve or a curve with peaks and troughs (Cotton effect) in the region of an absorption band.

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Stereochemical Confirmation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous assignment of absolute stereochemistry, bond lengths, bond angles, and conformational details, which are vital for understanding the structure-activity relationships of this compound-containing compounds. documentsdelivered.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information that, once processed, reveals the electron density map of the molecule, from which the atomic positions can be determined with high precision. For complex natural products like guaianolides, which possess multiple chiral centers, X-ray crystallography is often the ultimate tool for stereochemical assignment, corroborating or occasionally correcting assignments made by other spectroscopic methods like NMR.

Several sesquiterpene lactones containing the octahydroazulene skeleton have been subjected to X-ray crystallographic analysis, providing a wealth of structural information. These studies have been crucial in confirming the relative and absolute configurations of newly isolated natural products.

Below is a table summarizing the crystallographic data for a selection of compounds featuring the this compound core.

CompoundCrystal SystemSpace GroupUnit Cell Parameters
ErivaninX-ray structure analysis proved the correctness of the proposed structure. documentsdelivered.com
ScorpioidineStereostructure elucidated on the basis of spectroscopic data and an X-ray analysis. rsc.org
IsosilerolideOrthorhombicP212121a = 9.665(1) Å, b = 12.182(1) Å, c = 17.835(2) Å

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. While some vibrational modes are active in both IR and Raman, others may be exclusively active in one or the other due to molecular symmetry, providing complementary information.

For this compound derivatives, such as the guaianolide sesquiterpene lactones, these techniques are invaluable for identifying key functional groups. For instance, the characteristic stretching vibration of the carbonyl group (C=O) in the γ-lactone ring typically appears as a strong absorption band in the IR spectrum around 1760-1780 cm⁻¹. The presence of other functional groups, such as hydroxyl (-OH), carbon-carbon double bonds (C=C), and various C-H bonds, also give rise to characteristic bands in the IR and Raman spectra. nih.gov

A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can lead to a complete assignment of the observed vibrational bands to specific atomic motions within the molecule. This provides a deep understanding of the intramolecular dynamics and the influence of structural features on the vibrational properties.

The table below presents characteristic infrared absorption frequencies for functional groups commonly found in guaianolide-type sesquiterpene lactones.

Functional GroupVibrational ModeCharacteristic Frequency Range (cm⁻¹)Intensity
γ-Lactone C=OStretching1765 - 1769Strong
Hydroxyl O-HStretching~3387Broad, Medium
Alkene C=CStretching~1671Medium to Weak
Alkyl C-HStretching2852 - 2924Medium to Strong

The spectroscopic data for Centaurolide A and Centaurolide B, two examples of guaianolide sesquiterpene lactones, highlight the utility of IR spectroscopy in identifying these key functional groups. nih.gov

Computational and Theoretical Studies of 1,2,4,5,6,7,8,8a Octahydroazulene Architectures

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for investigating the electronic properties and reactivity of octahydroazulene frameworks. These methods, which solve approximations of the Schrödinger equation, provide detailed information about molecular geometries, energies, and electronic distributions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of the size of octahydroazulenes due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT methods are routinely employed to optimize the ground-state geometries of various octahydroazulene stereoisomers and conformers, providing accurate predictions of bond lengths, bond angles, and dihedral angles.

One of the key applications of DFT in this area is the calculation of relative energies to determine the most stable conformations of the flexible seven-membered ring fused to a five-membered ring. For instance, in studies of related hydroazulene-containing natural products, DFT calculations have been instrumental in rationalizing the observed stereochemical outcomes of reactions. Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or larger, are commonly used for these purposes. joaquinbarroso.com More modern functionals, including those with dispersion corrections (e.g., ωB97X-D), are increasingly utilized to better account for non-covalent interactions that can influence conformational preferences. biomedres.us

Below is a representative table illustrating how DFT calculations can be used to compare the relative energies of different conformers of a substituted octahydroazulene.

ConformerDFT Functional/Basis SetRelative Energy (kcal/mol)
Chair-TwistB3LYP/6-31+G(d,p)0.00
Boat-TwistB3LYP/6-31+G(d,p)+2.5
Chair-ChairB3LYP/6-31+G(d,p)+4.1

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations on such systems.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions

For situations demanding higher accuracy, ab initio and post-Hartree-Fock methods are employed. While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) can provide benchmark-quality energies and properties. mdpi.com These high-level calculations are particularly useful for validating the results of more approximate DFT methods and for studying systems where electron correlation effects are especially important.

In the context of octahydroazulenes, high-accuracy ab initio calculations can be crucial for resolving small energy differences between competing reaction pathways or for accurately predicting activation barriers. For example, the study of pericyclic reactions or rearrangements involving the hydroazulene skeleton would benefit from the precision offered by these methods. Due to their computational cost, they are often used for single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT). mdpi.com

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

The conformational landscape of the octahydroazulene scaffold is complex due to the flexibility of the seven-membered ring. Molecular Mechanics (MM) force fields provide a computationally efficient way to explore this vast conformational space. mdpi.com By representing molecules as a collection of atoms connected by springs, MM methods can rapidly calculate the energies of thousands of different conformations, identifying low-energy structures that are likely to be populated.

Molecular Dynamics (MD) simulations build upon MM force fields by integrating Newton's equations of motion, allowing the simulation of the dynamic behavior of octahydroazulene systems over time. mdpi.commdpi.com MD simulations can reveal the pathways of conformational interconversion, providing insights into the flexibility of the ring system. biomedres.us Furthermore, MD can be used to study how the octahydroazulene core interacts with other molecules, such as solvents or biological receptors, by explicitly modeling the intermolecular forces. mdpi.com This is particularly relevant for understanding the biological activity of natural products containing this scaffold.

Theoretical Elucidation of Reaction Mechanisms and Transition States in Octahydroazulene Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface that connects reactants to products, researchers can identify transition states and intermediates, providing a detailed, step-by-step picture of how a reaction occurs.

Computational Mapping of Reaction Pathways for Hydroazulene Synthesis

The synthesis of the hydroazulene core often involves complex cyclization or rearrangement reactions. nih.govchegg.com Computational methods, particularly DFT, are extensively used to map the reaction pathways of these transformations. e3s-conferences.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can evaluate the feasibility of a proposed synthetic route and understand the factors that control its outcome.

For example, in the context of natural product synthesis, transition state calculations have been used to explain the stereoselectivity of key cyclization steps that form the hydroazulene skeleton. e3s-conferences.org These calculations can reveal why a particular diastereomer is formed preferentially, often by identifying the lowest-energy transition state leading to that product.

The following table provides a hypothetical example of calculated activation energies for competing pathways in a hydroazulene synthesis.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
[5+2] CycloadditionTS125.3
Tandem Radical CyclizationTS222.1

Note: This data is for illustrative purposes to show how computational mapping can differentiate between potential reaction pathways.

Understanding Selectivity in Functionalization Reactions

Once the octahydroazulene core is formed, subsequent functionalization reactions are often necessary to complete the synthesis of a target molecule. These reactions can present challenges in terms of chemo-, regio-, and stereoselectivity. Computational studies can provide critical insights into the origins of this selectivity.

For instance, in the biosynthesis and synthetic studies of guaianolides and pseudoguaianolides, which are complex octahydroazulene derivatives, computational analysis has been used to understand the factors governing rearrangements and functional group transformations. acs.orgresearchgate.net By modeling the transition states for different possible outcomes, researchers can identify the subtle electronic and steric factors that direct the reaction down a specific path. This understanding is crucial for designing more efficient and selective synthetic strategies. mdpi.com

Reaction Mechanisms and Functionalization Strategies of 1,2,4,5,6,7,8,8a Octahydroazulene Derivatives

Regioselective and Chemoselective Functionalization of the Octahydroazulene Scaffold

The ability to selectively introduce functional groups at specific positions within the octahydroazulene framework is paramount for the synthesis of targeted molecules. This section explores catalytic methods for C-H activation and alkylation, as well as strategies for interconverting existing functional groups.

Catalytic C-H Activation and Alkylation on Hydroazulenes

The direct functionalization of C-H bonds represents a powerful and atom-economical approach to modifying the octahydroazulene core. Transition metal catalysis has emerged as a key technology in this area, enabling the regioselective introduction of alkyl groups. ethernet.edu.etresearchgate.net While research specifically on 1,2,4,5,6,7,8,8a-octahydroazulene is nascent, principles from related hydroazulene systems and other saturated carbocycles provide valuable insights.

Catalytic systems, often based on metals like rhodium, palladium, or nickel, can facilitate the activation of otherwise inert C(sp³)–H bonds. researchgate.netnih.gov The regioselectivity of these reactions is typically governed by directing groups present on the substrate, which coordinate to the metal center and position it for C-H cleavage at a specific site. For instance, a coordinating group on the five-membered ring could direct alkylation to an adjacent methylene (B1212753) group. The choice of catalyst and ligands is crucial in controlling the outcome of these reactions. researchgate.net

Recent advancements have highlighted the potential of dual catalytic systems, for example, combining a hydrogen atom transfer (HAT) catalyst with a nickel catalyst, to achieve dicarbofunctionalization of alkenes using unactivated C-H bonds as one of the components. nih.gov Such methodologies could be adapted for the alkylation of octahydroazulenes, where an external alkene is coupled with a C-H bond on the hydroazulene scaffold.

Table 1: Examples of Catalytic C-H Alkylation Strategies

Catalyst SystemSubstrate TypeAlkylating AgentKey Features
Rhodium(III)8-methylquinolinesConjugated alkenesHigh atom-economy, mild conditions. researchgate.net
Palladium(II)Benzoic acid amidesAlkylboron reagentsVersatile for alkyl, aryl, and vinyl groups. researchgate.net
Diaryl ketone/NickelAlkanesActivated alkenesUtilizes native C-H bonds, sustainable. nih.gov

Functional Group Interconversions on the Octahydroazulene Core

Functional group interconversions (FGIs) are fundamental transformations that allow for the conversion of one functional group into another, providing synthetic flexibility. ub.eduimperial.ac.ukyoutube.com On the octahydroazulene core, established FGI reactions can be applied to modify existing functional groups, which may have been introduced through various synthetic routes.

Common FGIs applicable to a saturated scaffold like octahydroazulene include:

Oxidation and Reduction: Alcohols can be oxidized to ketones or aldehydes, and these carbonyl groups can be subsequently reduced back to alcohols or converted to other functionalities. Similarly, alkenes within the octahydroazulene framework can be reduced to alkanes. imperial.ac.uk

Substitution Reactions: Hydroxyl groups can be converted into good leaving groups, such as tosylates or mesylates, which can then be displaced by a variety of nucleophiles to introduce new functional groups like halides, azides, or nitriles. vanderbilt.edu The Finkelstein reaction, for example, allows for the conversion of chlorides to bromides or iodides. vanderbilt.edu

Derivatization: Specific functional groups can be modified to facilitate analysis or to alter the molecule's properties. researchgate.netresearchgate.net For example, alcohols can be converted to silyl (B83357) ethers for protection or to enhance volatility for gas chromatography. researchgate.net

The choice of reagents and reaction conditions is critical to ensure chemoselectivity, particularly when multiple functional groups are present on the octahydroazulene ring system. imperial.ac.uk

Ring Manipulation Reactions: Expansion, Contraction, and Rearrangements

The fused ring system of octahydroazulene is not static and can undergo a variety of transformations that alter the size and connectivity of the rings. These reactions are often driven by the release of ring strain or the formation of more stable carbocation intermediates.

Azulene-to-Naphthalene Rearrangements and Related Processes

While the parent azulene (B44059) is known to thermally rearrange to the more stable naphthalene (B1677914) isomer, derivatives of octahydroazulene can also undergo skeletal rearrangements. nih.govuq.edu.au These transformations are often studied computationally using methods like density functional theory (DFT) to elucidate the complex reaction mechanisms. nih.govresearchgate.net

The rearrangement of azulene to naphthalene can proceed through several high-energy intramolecular pathways at temperatures above 1000°C. nih.gov However, at lower temperatures, radical-promoted mechanisms such as the methylene walk and spiran pathways are dominant. nih.gov These pathways involve the formation and interconversion of various radical intermediates. nih.gov Although these studies focus on the aromatic azulene, the principles of ring contraction of the seven-membered ring and expansion of the five-membered ring are relevant to the potential rearrangements of the octahydroazulene skeleton under thermal or radical conditions.

Recent research has also demonstrated an unexpected naphthalene-to-azulene rearrangement during the Scholl reaction, highlighting that under specific conditions, the thermodynamically less favorable isomer can be formed. nih.gov

Transformations Involving the Seven- and Five-Membered Rings

The seven- and five-membered rings of the octahydroazulene scaffold can undergo a variety of expansion, contraction, and rearrangement reactions, often catalyzed by transition metals or promoted by the formation of reactive intermediates. wikipedia.orgchemistrysteps.comchemistrysteps.com

Ring Expansion: A smaller ring can be expanded to a larger one. For instance, a cyclobutane (B1203170) fused to the octahydroazulene framework could undergo a pinacol-type rearrangement to form a five-membered ring. wikipedia.org Metal-mediated [5+2] cycloadditions are also a powerful method for constructing seven-membered rings from five-membered ring precursors. researchgate.net

Ring Contraction: Larger rings can contract to form smaller, more stable rings. For example, a seven-membered ring can contract to a more stable six-membered ring, a process often driven by the formation of a more stable carbocation intermediate. chemistrysteps.comyoutube.com The Favorskii rearrangement of cyclic α-halo ketones is another classic example of a ring contraction reaction. chemistrysteps.com

Transannular Reactions: The proximity of the two rings in the octahydroazulene system can facilitate transannular reactions, where a bond is formed between non-adjacent atoms across the ring system. These reactions can lead to the formation of complex, bridged structures.

The outcome of these transformations is highly dependent on the substitution pattern of the octahydroazulene derivative and the reaction conditions employed. osti.govnih.gov

Mechanistic Studies of Octahydroazulene Forming and Derivatizing Reactions

Understanding the mechanisms of reactions that form and derivatize the octahydroazulene skeleton is crucial for optimizing existing synthetic routes and designing new ones. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling. nih.govbeilstein-journals.org

For the formation of octahydroazulene derivatives, mechanistic investigations can shed light on the key bond-forming steps and the factors that control stereoselectivity. For instance, in cycloaddition reactions that form the bicyclic core, understanding the transition state geometries is key to predicting and controlling the stereochemical outcome.

In derivatization reactions, mechanistic studies can help to explain the observed regioselectivity and chemoselectivity. For example, in catalytic C-H activation, computational studies can map out the entire catalytic cycle, identifying the turnover-limiting step and the intermediates that determine the regiochemical outcome. nih.gov Similarly, understanding the mechanism of functional group interconversions allows for the selection of appropriate reagents to avoid unwanted side reactions. ub.edu

Recent studies on related systems have utilized techniques like laser flash photolysis to investigate the excited states of photocatalysts involved in derivatization reactions, providing deep insights into the complex reaction mechanisms. beilstein-journals.org Such advanced techniques could be applied to further elucidate the mechanisms of reactions involving octahydroazulene derivatives.

Pericyclic Reactions and Electrocyclizations

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools in the synthesis and modification of hydroazulene skeletons. libretexts.org These reactions are characterized by their high stereospecificity and are governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. libretexts.orgudel.edu Key classes of pericyclic reactions relevant to hydroazulene chemistry include cycloadditions and electrocyclic reactions. libretexts.orgmsu.edu

Cycloaddition Reactions: Cycloaddition reactions involve the combination of two π-electron systems to form a ring. libretexts.org In the context of hydroazulene synthesis, the Diels-Alder, or [4+2] cycloaddition, is a prominent example. libretexts.org For instance, a conjugated diene system within a precursor can react with a dienophile in a highly stereospecific, concerted manner to construct the bicyclic framework. libretexts.org Another relevant transformation is the [8+2] cycloaddition, where a heptafulvene-like system (an 8π component) reacts with a 2π component. This approach has been successfully used to generate the azulene core, which can subsequently be reduced to the octahydroazulene level. nih.gov The reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins like enol ethers proceeds via an [8+2] cycloaddition to form functionalized azulenes. nih.gov The mechanism involves the initial formation of a strained intermediate, which then undergoes decarboxylation and elimination to yield the azulene derivative. nih.gov

Electrocyclic Reactions: Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond at the expense of a π-bond, leading to a cyclic product, or the reverse ring-opening process. libretexts.orgyoutube.com The stereochemical outcome of these reactions—whether they proceed in a conrotatory or disrotatory fashion—is dictated by the number of π-electrons involved and whether the reaction is induced thermally or photochemically. udel.eduyoutube.com

For a system with 4n π-electrons (e.g., a conjugated diene with 4 electrons), thermal reactions proceed via a conrotatory path, while photochemical reactions follow a disrotatory path. udel.edu Conversely, for a 4n+2 π-electron system (e.g., a conjugated triene with 6 electrons), thermal reactions are disrotatory, and photochemical reactions are conrotatory. udel.eduyoutube.com These principles can be applied to create or modify the hydroazulene ring system with precise stereochemical control. For example, a substituted 1,3,5-octatriene (B1147755) derivative could undergo a thermal 6π electrocyclization in a disrotatory manner to form a substituted cyclohexadiene, a key component of the hydroazulene skeleton. youtube.com

The table below summarizes the selection rules for electrocyclic reactions.

Number of π ElectronsReaction ConditionAllowed Stereochemistry
4nThermal (Δ)Conrotatory
4nPhotochemical (hν)Disrotatory
4n+2Thermal (Δ)Disrotatory
4n+2Photochemical (hν)Conrotatory
This table is based on the Woodward-Hoffmann rules for electrocyclic reactions. udel.edu

Radical and Photochemical Pathways in Hydroazulene Chemistry

Beyond pericyclic reactions, radical and photochemical transformations offer alternative and powerful methods for constructing and functionalizing the hydroazulene core.

Radical Pathways: Radical reactions proceed through intermediates with unpaired electrons and typically involve three main stages: initiation, propagation, and termination. youtube.comyoutube.com A key strategy for forming the hydroazulene core involves radical cyclization. One documented method utilizes the thermal decomposition of an initiator to generate a triphenylstannyl radical from triphenyltin (B1233371) hydride. stackexchange.com This radical then adds to the terminal carbon of an alkyne in a precursor molecule. stackexchange.com The resulting vinyl radical undergoes a series of kinetically favored cyclization and retro-cyclization (ring expansion) steps to build the 5-7 fused ring system. stackexchange.com This cascade is particularly effective because radical intermediates, being electron-deficient, are stabilized by adjacent atoms with lone pairs, such as oxygen. stackexchange.com The sequence demonstrates the capacity of radical reactions to orchestrate complex bond formations and rearrangements, ultimately yielding the hydroazulene skeleton after the tin-containing group is eliminated. stackexchange.com

Photochemical Pathways: Photochemical reactions, initiated by the absorption of ultraviolet light, can drive transformations that are thermally unfavorable. libretexts.org These reactions often involve electronically excited states and can lead to unique products. In hydroazulene chemistry, photochemical methods have been employed for specific functionalizations. For example, the singlet oxygenation of a 3,8a-dihydroazulene derivative represents a notable photochemical functionalization. rsc.org In this process, irradiation in the presence of a sensitizer (B1316253) and oxygen generates highly reactive singlet oxygen. This species engages with the dihydroazulene (B1262493) in a diastereoselective [4+2] cycloaddition-like reaction to form a polycyclic endoperoxide. rsc.org This intermediate can then be converted into other functionalized derivatives, such as diones and diepoxides, demonstrating a stereocontrolled method for introducing oxygen-containing functional groups. rsc.org

Stereoselective Functionalization for Complex Hydroazulene Derivatives

The synthesis of complex natural products containing the hydroazulene motif requires precise control over the three-dimensional arrangement of atoms, known as stereochemistry. Stereoselective functionalization refers to methods that preferentially yield one stereoisomer over others.

Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of hydroazulene derivatives. One approach involves using the existing stereocenters in a chiral hydroazulene precursor to direct the stereochemical outcome of subsequent reactions. This is known as diastereoselective functionalization. For instance, the reaction of a racemic but resolved enantiomer of a dihydroazulene with reagents like N-methyltriazolinedione or singlet oxygen proceeds with high diastereoselectivity, meaning the reagents add to a specific face of the molecule, guided by its existing stereostructure. rsc.org

Another powerful strategy is the use of tandem reactions where multiple bonds are formed in a single sequence with controlled stereochemistry. A stereoselective synthesis of trans-hydroazulene derivatives was achieved through a tandem Michael addition/intramolecular Wittig reaction sequence. nih.gov This method establishes the crucial trans ring fusion found in many natural guaianolides. Ring-enlargement strategies, proceeding through carbene adduct intermediates, have also been employed to construct functionalized hydroazulene skeletons. nih.gov The table below highlights selected examples of stereoselective reactions used to generate complex hydroazulene derivatives.

Precursor TypeReaction TypeReagent(s)Key FeatureProduct TypeReference
DihydroazuleneEne-type reactionN-MethyltriazolinedioneHigh DiastereoselectivityPolycyclic Adduct rsc.org
Dihydroazulene[4+2] CycloadditionSinglet Oxygen (¹O₂)High DiastereoselectivityEndoperoxide rsc.org
Indane DerivativeTandem Michael/WittigYlideStereoselective trans-fusiontrans-Hydroazulene nih.gov

These methods are essential for accessing the specific stereoisomers required for biologically active natural products and their analogues, enabling further exploration of their chemical and physical properties.

1,2,4,5,6,7,8,8a Octahydroazulene As a Core Scaffold in Advanced Chemical Research

Strategic Use in the Total Synthesis of Complex Natural Products

The hydroazulene skeleton is the defining feature of several large families of sesquiterpenoids, a class of 15-carbon natural products renowned for their structural diversity and biological activity. The 1,2,4,5,6,7,8,8a-octahydroazulene core provides the essential framework upon which nature builds these intricate molecules. Consequently, chemical synthesis strategies targeting these compounds are often centered on the efficient and stereocontrolled construction of this bicyclic system.

The guaiane (B1240927) and aromadendrane families of sesquiterpenoids are prominent examples that feature the hydroazulene core. Guaianes, such as (-)-isoguaiene and gnididione, and aromadendranes, like (+)-aromadendrene, showcase the characteristic bicyclo[5.3.0]decane (hydroazulene) framework. researchgate.netacs.org The total synthesis of these molecules is a benchmark for validating new synthetic methodologies.

Synthetic chemists have devised numerous strategies to construct the octahydroazulene core. A notable approach in the synthesis of the guaiane sesquiterpene (-)-isoguaiene involved a domino metathesis reaction as a key step to forge the bicyclic system efficiently. researchgate.net Similarly, the total synthesis of (-)-aromadendrene, which established its absolute configuration, was a landmark achievement in natural product synthesis. acs.orgrsc.org Aromadendranes are distinguished by a dimethylcyclopropane ring fused to the hydroazulene skeleton, adding another layer of synthetic complexity. acs.org The ready availability of (+)-aromadendrene from natural sources like Eucalyptus oil has also made it a valuable chiral starting material for synthesizing other complex molecules. acs.org

These synthetic endeavors highlight the central role of the octahydroazulene scaffold and the chemical ingenuity required to assemble it with precise control over its stereochemistry.

Table 1: Representative Sesquiterpenoids with a Hydroazulene Core

Natural ProductFamilyKey Structural FeaturesSource Organism (Example)
(-)-IsoguaieneGuaianeBasic hydroazulene skeletonPellia epiphylla (Liverwort)
(+)-GnididioneGuaianeFuran-containing hydroazuleneNot specified in sources
(+)-AromadendreneAromadendraneHydroazulene fused with a cyclopropane (B1198618) ringEucalyptus globulus
(-)-4β,7α-AromadendranediolAromadendraneOxidized aromadendrane skeletonNot specified in sources

Biomimetic synthesis seeks to replicate nature's own synthetic pathways in the laboratory. These strategies often involve cascade reactions that can rapidly build molecular complexity from simpler precursors, inspired by proposed biosynthetic routes. The octahydroazulene scaffold, as found in guaiane-type sesquiterpenoids, serves as a key precursor in the proposed biogenesis of more complex, caged natural products.

For example, the total synthesis of artatrovirenols A and B, two intricate caged sesquiterpenoids, was achieved using a bioinspired approach. mdpi.com The strategy hinged on an intramolecular [4+2] cycloaddition of a guaiane-type precursor, effectively using the pre-formed octahydroazulene framework to construct the final complex tetracyclic core. mdpi.com This work not only provided a concise route to the target molecules but also lent experimental support to the proposed biogenetic pathway. mdpi.com

Similarly, the biogenesis of disesquiterpenoids—dimers of sesquiterpene units—is thought to occur via intermolecular cycloadditions. drughunter.com Synthetic strategies mimicking these pathways have been developed, such as the hetero-Diels-Alder dimerization of a dehydrozaluzanin C monomer (a guaianolide) to form (+)-ainsliadimer A. drughunter.com These approaches demonstrate the power of using the fundamental octahydroazulene motif as a strategic building block to access higher-order molecular architectures, mirroring nature's efficiency. mdpi.comdrughunter.com

Application in Medicinal Chemistry as a Privileged Scaffold for Drug Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.gov Natural products are a rich source of such scaffolds, as they are biologically pre-validated through evolution. The hydroazulene skeleton, being central to numerous bioactive sesquiterpenoids, is considered a privileged structure. While the direct use of the simple this compound in designing novel synthetic drugs is less documented than its aromatic parent, azulene (B44059), its importance as a core for biologically active compounds is undisputed. nih.govresearchgate.net

The recognition of the hydroazulene core's prevalence in bioactive natural products has spurred efforts to develop synthetic methods for its construction. One such synthesis produced (±)-1,2,4,5,6,7,8,8a-octahydro-4,8a-dimethylazulen-2-one, identified as a potential intermediate for creating azulenogenic lactones, a class of compounds with known biological activities. rsc.org Other advanced methods, such as tandem ring-opening and transannular cyclization reactions, have been developed to stereoselectively generate hydroazulene derivatives, showcasing the ongoing interest in accessing this scaffold. acs.org

While the direct synthesis of novel, simplified octahydroazulene-based molecules for drug screening libraries is an emerging area, the broader azulene family has received significant attention. nih.govnih.gov Derivatives of the aromatic parent, azulene, and its naturally occurring substituted forms like guaiazulene, have been synthesized and evaluated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and antineoplastic activities. nih.govnih.gov This body of research on the parent system provides a strong rationale for the future exploration of novel derivatives based on the saturated octahydroazulene scaffold.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural modifications to a molecule affect its biological activity. nih.gov By systematically altering a lead compound, chemists can optimize its potency, selectivity, and pharmacokinetic properties.

While specific SAR studies focused on the this compound scaffold are not widely reported, research on the closely related aromatic azulene framework provides valuable insights. A notable study investigated the anticancer activity of a series of N-alkylazulene-1-carboxamides. Researchers synthesized derivatives with different substituents on the azulene core and varied the length of the N-alkyl chain. Their findings demonstrated that the substitution pattern on the bicyclic core significantly influenced both the potency and the tumor-specificity of the compounds. This research identified key structural features, related to molecular shape and hydrophobicity, that were crucial for activity, highlighting how modifications to the core scaffold can be used to tune therapeutic potential.

Table 2: SAR Insights from Azulene-1-Carboxamide Derivatives

Structural ModificationObservationImplication for Therapeutic Potential
Addition of 7-isopropyl-3-methyl groups to the azulene coreIncreased tumor-specificity and potency-selectivity expression (PSE) valuesEnhances selectivity for cancer cells over normal cells
Variation of N-alkyl chain lengthOptimal activity observed with specific chain lengths (e.g., N-propyl)Fine-tunes the interaction with the biological target
Introduction of a 2-methoxy groupLower tumor-specificity compared to other substitution patternsDemonstrates that substituent position is critical for desired activity

These findings on the azulene scaffold suggest that similar systematic modifications to the octahydroazulene core—such as altering substituent patterns, stereochemistry, and functional groups—could be a fruitful strategy for developing novel therapeutic agents based on this privileged structure.

Integration into Materials Science for Functional Advanced Materials

The unique electronic properties of the azulene molecule, the aromatic parent of octahydroazulene, have made it an intriguing building block for advanced functional materials. Unlike its isomer naphthalene (B1677914), azulene possesses a significant dipole moment and a small HOMO-LUMO gap, which leads to its characteristic blue color and interesting photophysical properties. These features are highly desirable for applications in organic electronics.

Researchers have incorporated the azulene moiety into polymers and other molecular architectures to create materials for organic field-effect transistors (OFETs) and photovoltaic cells. The inherent "donor-acceptor" nature of the azulene skeleton, arising from its electron-rich five-membered ring and electron-deficient seven-membered ring, can be exploited to tune the electronic properties of the resulting materials. Furthermore, the responsiveness of the azulene core to external stimuli, such as protonation, allows for the creation of materials with switchable electronic and optical properties, making them promising for sensor and photonic device applications.

While these applications primarily leverage the conjugated π-system of the aromatic azulene, the exploration of this scaffold in materials science opens avenues for its derivatives, including hydrogenated systems like this compound, which can serve as non-conjugated linkers or be re-aromatized to generate functional properties in situ. The study of azulene-based materials is a dynamic field, with ongoing efforts to design and synthesize novel structures with tailored functions for next-generation electronic devices.

Design and Synthesis of Octahydroazulene-Containing Polymers and Organic Frameworks

There is currently no available scientific literature detailing the design or synthesis of polymers or metal-organic frameworks (MOFs) that incorporate the this compound scaffold. Research in the area of advanced polymers and frameworks built from azulene-type structures is focused on the aromatic azulene and its derivatives. researchgate.netbohrium.combeilstein-journals.orgresearchgate.netbohrium.com The unique electronic and photophysical properties of azulene, which are of interest for these applications, arise from its conjugated π-electron system. nih.govresearchgate.net This system is absent in the saturated this compound, making it an unsuitable building block for the targeted material properties.

Optoelectronic and Self-Assembly Properties of Octahydroazulene-Based Materials

Similarly, no research findings on the optoelectronic or self-assembly properties of materials based on this compound have been reported. The optoelectronic applications of azulene-containing materials are a direct consequence of the aromatic core's ability to absorb and emit light, a property not shared by its saturated alicyclic analogue. nih.gov The self-assembly of azulene derivatives is also often guided by π-π stacking interactions, which are not present in octahydroazulene. researchgate.net

Role in Catalysis and Asymmetric Catalysis

A thorough search of the chemical literature did not yield any instances of the this compound moiety being utilized in the development of chiral ligands or organocatalysts.

There are no published studies on the development of chiral ligands for asymmetric catalysis that are based on the this compound framework. While the synthesis of chiral ligands from various scaffolds is a major area of chemical research, this specific bicyclic system has not been explored for this purpose.

The use of this compound as a scaffold for the design of organocatalysts for stereoselective transformations is not documented in the scientific literature. Research in organocatalysis is extensive but has not included derivatives of this particular compound. researchgate.netnih.govaalto.firesearchgate.netmdpi.compurdue.edu

Q & A

Q. What are the key structural characterization challenges for 1,2,4,5,6,7,8,8a-Octahydroazulene, and what methodologies address them?

The compound’s polycyclic framework and stereochemical complexity (e.g., methylene and methano groups) require advanced techniques:

  • Nuclear Magnetic Resonance (NMR) : Assigning stereochemistry via 1H^1H- and 13C^{13}C-NMR coupling constants, particularly for distinguishing axial vs. equatorial substituents .
  • X-ray Crystallography : Critical for resolving conformational ambiguities in the azulene core. NIST data (e.g., C15_{15}H22_{22} derivatives) highlight bond-length variations (1.54–1.62 Å for C-C in methano bridges) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify purity and detect stereoisomers, as shown in NIST-compiled retention indices for related octahydroazulenes .

Q. How can researchers optimize synthetic routes for this compound derivatives?

Methodological considerations include:

  • Catalytic Hydrogenation : Selective reduction of azulene precursors requires Pd/C or PtO2_2 under controlled H2_2 pressure to avoid over-reduction .
  • Stereoselective Alkylation : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to install methyl or isopropenyl groups at specific positions, as demonstrated in C15_{15}H22_{22}O ketone derivatives .
  • Factorial Design : Apply 2k^k factorial experiments to optimize reaction parameters (temperature, catalyst loading) and minimize side products .

Advanced Research Questions

Q. How do computational models resolve contradictions in thermodynamic stability data for octahydroazulene isomers?

Conflicting experimental data (e.g., enthalpy of formation disparities in NIST entries ) can be addressed via:

  • Density Functional Theory (DFT) : Compare calculated vs. experimental Gibbs free energy values to identify stable conformers. For example, B3LYP/6-311+G(d,p) level calculations predict chair vs. boat conformations in methano-bridged systems .
  • Molecular Dynamics (MD) Simulations : Track isomerization pathways under simulated thermal stress (e.g., 298–500 K) to validate kinetic stability .

Q. What experimental designs are suitable for probing the photochemical reactivity of this compound?

Advanced approaches include:

  • Time-Resolved Spectroscopy : Ultrafast UV-Vis or transient absorption spectroscopy to monitor excited-state decay kinetics (e.g., singlet-to-triplet transitions) .
  • Orthogonal Design : Use Taguchi or Box-Behnken matrices to test variables like solvent polarity, light intensity, and oxygen presence .

Q. How can AI-driven tools enhance synthesis planning for structurally related azulene derivatives?

  • COMSOL Multiphysics Integration : Combine reaction kinetics models with AI to predict optimal conditions for multi-step syntheses (e.g., coupling methanoazulene cores with acetate groups, as in C15_{15}H24_{24}O3_3 derivatives ).
  • Autonomous Laboratories : Implement machine learning for real-time adjustment of flow-reactor parameters (residence time, temperature) based on GC-MS feedback .

Data Contradiction Analysis

Q. Why do chromatographic retention indices vary across studies for octahydroazulene derivatives?

Discrepancies arise from:

  • Column Stationary Phase Differences : Polar vs. non-polar GC columns yield divergent retention times for stereoisomers (e.g., [3Rα,3aβ,7β,8aα] vs. [3Rα,3aα,7α,8aβ] isomers) .
  • Sample Purity : Trace impurities (e.g., methylene byproducts) skew results, necessitating pre-purification via preparative HPLC .

Q. How should researchers reconcile conflicting NMR assignments for methanoazulene protons?

  • Decoupling Experiments : Use 2D-NMR (COSY, NOESY) to resolve overlapping signals in crowded regions (δ 1.2–2.5 ppm) .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., C–H distances in NIST entries ) to validate proton environments.

Methodological Resources

Technique Application Example Reference
GC-MSStereoisomer quantification in C15_{15}H24_{24} derivatives
DFT CalculationsStability prediction of methano-bridged conformers
Factorial DesignOptimization of alkylation reactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.